molecular formula C17H15ClFNO3 B2425664 2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid CAS No. 1032129-83-1

2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid

Cat. No.: B2425664
CAS No.: 1032129-83-1
M. Wt: 335.76
InChI Key: BKMBIMIIKARZJE-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid is an organic compound that features both chlorobenzyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzylamine with 4-fluorophenylacetic acid under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorobenzyl)amino)-4-(4-chlorophenyl)-4-oxobutanoic acid
  • 2-((4-Fluorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid
  • 2-((4-Chlorobenzyl)amino)-4-(4-methylphenyl)-4-oxobutanoic acid

Uniqueness

2-((4-Chlorobenzyl)amino)-4-(4-fluorophenyl)-4-oxobutanoic acid is unique due to the presence of both chlorobenzyl and fluorophenyl groups. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-4-(4-fluorophenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c18-13-5-1-11(2-6-13)10-20-15(17(22)23)9-16(21)12-3-7-14(19)8-4-12/h1-8,15,20H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMBIMIIKARZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(CC(=O)C2=CC=C(C=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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